2-Hydroperoxycyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroperoxycyclohexan-1-one is an organic compound with the molecular formula C6H10O3. It is a derivative of cyclohexanone, where a hydroperoxy group is attached to the second carbon of the cyclohexanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroperoxycyclohexan-1-one can be synthesized through the oxidation of cyclohexanone using hydrogen peroxide in the presence of a catalyst. The reaction typically involves the following steps:
Oxidation: Cyclohexanone is treated with hydrogen peroxide in the presence of a catalyst such as tungstic acid or molybdenum compounds.
Purification: The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Hydroperoxycyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form cyclohexane-1,2-dione.
Reduction: Reduction of the hydroperoxy group can yield cyclohexanone.
Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalysts like tungstic acid or molybdenum compounds.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Cyclohexane-1,2-dione: Formed through oxidation.
Cyclohexanone: Formed through reduction.
Substituted Cyclohexanones: Formed through substitution reactions.
Scientific Research Applications
2-Hydroperoxycyclohexan-1-one has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Biological Studies: Its derivatives are studied for potential biological activities.
Industrial Chemistry: It is used in the production of fine chemicals and as a precursor for other industrially important compounds.
Mechanism of Action
The mechanism of action of 2-Hydroperoxycyclohexan-1-one involves the formation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can participate in various chemical reactions, including oxidation and radical-mediated processes. The molecular targets and pathways involved depend on the specific reactions and conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: The parent compound, which lacks the hydroperoxy group.
Cyclohexane-1,2-dione: An oxidation product of 2-Hydroperoxycyclohexan-1-one.
2-Hydroxycyclohexanone: A related compound with a hydroxyl group instead of a hydroperoxy group.
Uniqueness
This compound is unique due to the presence of the hydroperoxy group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
50915-79-2 |
---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
2-hydroperoxycyclohexan-1-one |
InChI |
InChI=1S/C6H10O3/c7-5-3-1-2-4-6(5)9-8/h6,8H,1-4H2 |
InChI Key |
CMPLVXYOKPNUAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.